molecular formula C10H9ClF3NO3 B1439120 2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate CAS No. 311316-81-1

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate

Cat. No. B1439120
M. Wt: 283.63 g/mol
InChI Key: NAHURZATGMAVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate” is a chemical compound with the CAS Number: 311316-81-1 . It has a molecular weight of 283.63 and its IUPAC name is 2,2,2-trifluoroethyl 3-chloro-4-methoxyphenylcarbamate .


Molecular Structure Analysis

The molecular formula of this compound is C10H9ClF3NO3 . The InChI code is 1S/C10H9ClF3NO3/c1-17-8-3-2-6 (4-7 (8)11)15-9 (16)18-5-10 (12,13)14/h2-4H,5H2,1H3, (H,15,16) .

Scientific Research Applications

  • Fluorescent Protein Antibodies

    • Field : Molecular Biology .
    • Application : Fluorescent proteins (FPs) and their antibodies, particularly nanobodies, have widespread biological research applications .
    • Methods : FPs can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs . Nanobodies, a new type of antibody entirely composed of the variable domain of a heavy-chain antibody, can be expressed and functional in living cells .
    • Results : The development of FPs and their antibodies has made FPs more valuable in biological research .
  • α-Trifluoromethylstyrene Derivatives

    • Field : Organic Chemistry .
    • Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • Methods : These compounds have been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
    • Results : The synthesis of α-trifluoromethylstyrenes and their applications in organic synthetic chemistry have been systematically summarized .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO3/c1-17-8-3-2-6(4-7(8)11)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHURZATGMAVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.